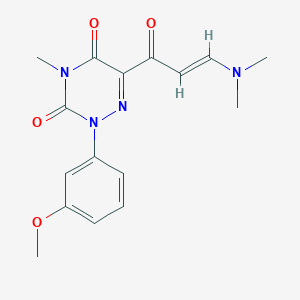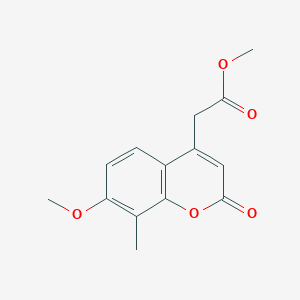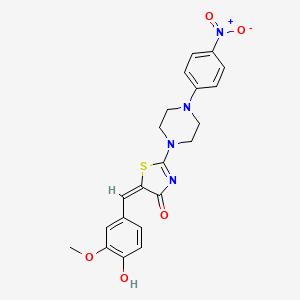
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(2-ethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(2-ethoxyphenyl)urea, also known as CEP-26401, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been shown to possess unique biochemical and physiological properties that make it a promising candidate for further investigation.
科学的研究の応用
Synthesis and Chemical Reactivity
- Synthesis of Hydroxamic Acids and Ureas : A novel synthetic route utilizing Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement enables the synthesis of ureas from carboxylic acids. This method offers good yields without racemization under milder conditions, showcasing an environmentally friendly and cost-effective approach for urea synthesis (Thalluri et al., 2014).
- Electro-Fenton Degradation of Antimicrobials : The degradation of antimicrobials like triclosan and triclocarban through electro-Fenton systems reveals the potential of urea derivatives in environmental remediation processes. The study demonstrates the role of hydroxyl radicals in the degradation pathway, offering insights into advanced oxidation processes (Sirés et al., 2007).
Molecular Devices and Probes
- Fluorescence Probes : Compounds like N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea exhibit strong solvatochromism in their fluorescence properties. This characteristic enables the detection of analytes such as alcohols, carboxylic acids, and fluoride ions, highlighting the utility of urea derivatives in the development of fluorescence-based sensors (Bohne et al., 2005).
Medicinal Chemistry and Biological Applications
- Interactions with DNA : Studies on Schiff bases containing N2O2 donor atoms, including urea derivatives, have demonstrated their ability to interact with calf thymus DNA through intercalative modes. Such interactions are critical for understanding the potential therapeutic applications of these compounds (Ajloo et al., 2015).
Material Science
- Nonlinear Optical Applications : Theoretical investigations on the molecular structure, vibrational spectra, and hyperpolarizability of urea derivatives indicate their potential in nonlinear optical applications. The substantial hyperpolarizability of these compounds suggests their suitability for developing new optical materials (Al-Abdullah et al., 2014).
特性
IUPAC Name |
1-(3-cyclopropyl-3-hydroxypropyl)-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-2-20-14-6-4-3-5-12(14)17-15(19)16-10-9-13(18)11-7-8-11/h3-6,11,13,18H,2,7-10H2,1H3,(H2,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGWKWLGGWXLFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCCC(C2CC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(2-ethoxyphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-1,4-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2375451.png)
![3-allyl-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2375452.png)




![1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2375462.png)

![3-(butylthio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2375465.png)
![3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-2,4-dione](/img/structure/B2375467.png)
![N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]acetamide](/img/structure/B2375468.png)
![2-Chloro-N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2375470.png)
![(4-methoxyphenyl)methyl N-[(E)-2-(3,4-dichlorophenyl)ethenyl]carbamate](/img/structure/B2375472.png)
![N-(2-((1H-indol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2375474.png)